3-methoxy-2H-isoquinolin-1-one
Description
Significance of the Isoquinolinone Scaffold in Heterocyclic Chemistry
The isoquinolinone framework, a nitrogen-containing heterocyclic compound, is a cornerstone in medicinal chemistry and drug discovery. rsc.orgnih.gov Its structural motif is present in numerous natural products, particularly alkaloids, and synthetic molecules that exhibit a wide array of pharmacological activities. benthamdirect.comkthmcollege.ac.inresearchgate.net The inherent chemical stability and the capacity for diverse functionalization make the isoquinolinone scaffold an attractive target for organic synthesis. rsc.orgnih.govresearchgate.net
The significance of this scaffold is underscored by its presence in compounds with demonstrated therapeutic potential, including antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govbenthamdirect.com The unique, rigidly fixed skeleton of isoquinolinone, which can be seen as a constrained analogue of a phenyl-containing amino acid, provides a valuable template for the design of biomimetic molecules. researchgate.net This has led to the development of isoquinolinone derivatives as antagonists for various receptors, highlighting their importance in the development of new therapeutic agents. researchgate.net
Overview of Previous Academic Investigations on Isoquinolinone Derivatives
The scientific literature is replete with studies on the synthesis and biological evaluation of isoquinolinone derivatives. rsc.orgbenthamdirect.com Researchers have developed a plethora of synthetic methodologies to construct and modify the isoquinolinone core, ranging from classical reactions like the Bischler–Napieralski and Pictet–Spengler reactions to modern metal-catalyzed cross-coupling and C-H activation strategies. nih.govresearchgate.netacs.org
Previous academic investigations have explored the potential of isoquinolinone derivatives in various therapeutic areas. For instance, certain derivatives have been investigated as potent inhibitors of apoptosis proteins (IAPs) for cancer treatment, with some compounds showing significant antiproliferative and proapoptotic activity in ovarian cancer cell lines. dovepress.com Other studies have focused on their role as multi-receptor agents targeting central nervous system (CNS) disorders like schizophrenia, with derivatives showing high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, the anti-tumor effects of 3-acyl isoquinolin-1(2H)-ones have been explored in breast cancer, where they have been shown to induce cell cycle arrest and apoptosis. researchgate.netnih.gov The antibacterial properties of tricyclic isoquinoline (B145761) derivatives have also been a subject of investigation. mdpi.comresearchgate.net
Rationale for Focused Research on 3-Methoxy-2H-isoquinolin-1-one and its Analogues
The specific focus on this compound and its analogues stems from the unique influence of the methoxy (B1213986) group at the 3-position. This substitution can significantly alter the electronic properties and reactivity of the isoquinolinone core, potentially leading to novel biological activities or improved pharmacological profiles compared to other derivatives.
The methoxy group can act as a hydrogen bond acceptor and influence the lipophilicity of the molecule, which are critical factors for drug-target interactions and pharmacokinetic properties. The synthesis of 3-substituted isoquinolin-1(2H)-ones has been an area of active research, with various methods developed to introduce different functional groups at this position. clockss.orgacs.org The exploration of analogues of this compound allows for a systematic investigation of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds. For example, the synthesis of 3-acyl isoquinolin-1(2H)-ones has led to the discovery of compounds with promising anti-tumor activities. researchgate.netnih.gov
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound within an academic research framework. The primary objectives are to:
Elucidate the fundamental importance of the isoquinolinone scaffold in the broader context of heterocyclic chemistry.
Summarize key findings from previous academic studies on a variety of isoquinolinone derivatives.
Present a clear rationale for the specific research focus on this compound and its related analogues.
Detail the synthesis, chemical properties, and potential applications of this specific compound based on available scientific literature.
The content will strictly adhere to these objectives, focusing solely on the scientific and academic aspects of this compound and its chemical family.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBOHUIYVCEVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 2h Isoquinolin 1 One and Its Derivatives
Historical and Classical Synthetic Approaches for Isoquinolinones
Several classical name reactions have been fundamental in the construction of the isoquinoline (B145761) and isoquinolinone core. While these methods have been widely applied, their specific use for the direct synthesis of 3-alkoxy substituted isoquinolin-1-ones can be limited, often requiring functional group interconversion in later steps.
Pictet-Spengler Reaction and its Adaptations
The Pictet-Spengler reaction, discovered in 1911, is a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone. researchgate.net The reaction is typically catalyzed by acid and proceeds through an electrophilic substitution onto the aromatic ring. researchgate.net In its simplest form, it yields tetrahydroisoquinolines. buet.ac.bd
To apply this reaction to the synthesis of an isoquinolin-1-one, a β-arylethylamine would be reacted with a carbonyl compound, followed by oxidation of the resulting tetrahydroisoquinoline. For a 3-methoxy derivative, the challenge would lie in the selection of the appropriate carbonyl component and subsequent oxidation steps that would lead to the desired substitution pattern. Adaptations of the Pictet-Spengler reaction, such as using α-keto acids or their equivalents as the carbonyl component, could potentially introduce the necessary functionality at the C-1 and C-3 positions, which could then be further elaborated to the target 3-methoxy-2H-isoquinolin-1-one.
Bischler-Napieralski Reaction and Related Cyclizations
The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines. rsc.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). rsc.orgresearchgate.net The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the corresponding isoquinoline. mdpi.com
For the synthesis of an isoquinolin-1-one derivative, a modified approach would be necessary. One possibility involves the cyclization of a suitably substituted β-phenethyl isocyanate or a related derivative. The presence of electron-donating groups on the aromatic ring of the β-arylethylamide generally facilitates the Bischler-Napieralski cyclization. mdpi.com This reaction is widely used for the synthesis of various isoquinoline alkaloids. nih.gov
Pomeranz-Fritsch Synthesis and Modifications
The Pomeranz-Fritsch reaction, first reported in 1893, provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. core.ac.uknih.gov The starting materials are a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. nih.gov The reaction proceeds in two main stages: the formation of the benzalaminoacetal (a Schiff base) and the subsequent ring closure. acs.org
Modifications of this reaction exist, such as the Schlittler-Muller modification, which allows for the synthesis of C1-substituted isoquinolines. core.ac.uk While the classical Pomeranz-Fritsch synthesis directly yields isoquinolines, its adaptation to produce isoquinolin-1-ones would require the use of starting materials that incorporate a carbonyl group or a precursor at the appropriate position. For instance, a modification using a derivative of phenylacetic acid could potentially lead to the formation of the isoquinolin-1-one ring system. A known modification involves the hydrogenation of the benzalaminoacetal and subsequent acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized. core.ac.uk Another modification involves the cyclization of N-tosylated benzylamines in dilute mineral acid. nih.gov
Curtius Rearrangement in Isoquinolinone Synthesis
The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govresearchgate.net This reaction is a versatile tool for the synthesis of amines, carbamates, and ureas from carboxylic acids via the isocyanate intermediate. semanticscholar.orgrsc.org
In the context of isoquinolinone synthesis, the Curtius rearrangement can be ingeniously applied. For example, a suitably substituted 2-carboxyphenylacetic acid derivative could be converted to its corresponding acyl azide. Upon heating, this would undergo Curtius rearrangement to form an isocyanate. Intramolecular cyclization of this isocyanate onto the adjacent aromatic ring would then directly yield the isoquinolin-1-one scaffold. The substituent at the 3-position would be determined by the nature of the starting phenylacetic acid derivative. This approach offers a potential route to 3-substituted isoquinolin-1-ones, including the 3-methoxy derivative, provided the appropriate starting materials are accessible.
Modern and Advanced Synthetic Strategies for this compound Scaffolds
Modern synthetic chemistry has seen the rise of powerful, efficient, and selective methods for the construction of heterocyclic systems. Transition-metal-catalyzed reactions, in particular, have revolutionized the synthesis of isoquinolinones, offering milder reaction conditions and broader functional group tolerance compared to classical methods.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis provides a direct and atom-economical approach to the synthesis of isoquinolin-1-ones. Rhodium, palladium, and copper catalysts have been prominently featured in these transformations.
Rhodium-Catalyzed Synthesis:
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of isoquinolinone derivatives. For example, the coupling of N-methoxybenzamides with 2-methylidenetrimethylene carbonate provides access to 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. acs.org This reaction proceeds via a tandem C-H allylation and N-alkylation cyclization, where the rhodium catalyst is crucial for both steps. acs.org
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref |
| [RhCpCl₂]₂/AgSbF₆ | N-methoxy-3-methylbenzamide | 2-methylidenetrimethylene carbonate | 3-(hydroxymethyl)-2-methoxy-3,6-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 85 | acs.org |
| [RhCpCl₂]₂/AgSbF₆ | N-methoxy-4-fluorobenzamide | 2-methylidenetrimethylene carbonate | 6-fluoro-3-(hydroxymethyl)-2-methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 78 | acs.org |
| [RhCpCl₂]₂/AgSbF₆ | N-methoxy-4-chlorobenzamide | 2-methylidenetrimethylene carbonate | 6-chloro-3-(hydroxymethyl)-2-methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 72 | acs.org |
| [RhCpCl₂]₂/AgSbF₆ | N-methoxy-4-(trifluoromethyl)benzamide | 2-methylidenetrimethylene carbonate | 3-(hydroxymethyl)-2-methoxy-3-methyl-6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 65 | acs.org |
Copper-Catalyzed Synthesis:
Copper-catalyzed methods offer an economical and practical alternative for the synthesis of isoquinolin-1(2H)-ones. A notable example is the cascade reaction of substituted 2-halobenzamides with β-keto esters. core.ac.uk This one-pot approach, typically using a copper(I) catalyst such as CuI with a base like Cs₂CO₃, leads to the formation of 3,4-disubstituted isoquinolin-1(2H)-ones under mild conditions. core.ac.uk
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref |
| CuI | 2-iodobenzamide | ethyl benzoylacetate | 4-benzoyl-3-phenylisoquinolin-1(2H)-one | 85 | core.ac.uk |
| CuI | 2-bromobenzamide | ethyl acetoacetate | 4-acetyl-3-methylisoquinolin-1(2H)-one | 78 | core.ac.uk |
| CuI | 2-iodo-4-methylbenzamide | methyl acetoacetate | 4-acetyl-3,6-dimethylisoquinolin-1(2H)-one | 82 | core.ac.uk |
Another innovative copper-catalyzed method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing a green and efficient route to isoquinolines and isoquinoline N-oxides. nih.gov
Palladium-Catalyzed Synthesis:
Palladium catalysis has been extensively used in the synthesis of nitrogen-containing heterocycles. For isoquinolin-1-one synthesis, palladium-catalyzed cascade reactions have been developed. For instance, the reaction of trisubstituted allenamides with arylboronic acids, catalyzed by Pd(OAc)₂, affords substituted 1,2-dihydroisoquinolines. nih.gov
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref |
| Pd(OAc)₂/P(o-tolyl)₃ | N-(1-(2-bromophenyl)penta-1,2-dien-1-yl)acetamide | Phenylboronic acid | 1-(4-benzhydryl-3-phenylisoquinolin-2(1H)-yl)ethan-1-one | 82 | nih.gov |
| Pd(OAc)₂/P(o-tolyl)₃ | N-(1-(2-bromophenyl)-3-methylbuta-1,2-dien-1-yl)acetamide | (4-methoxyphenyl)boronic acid | 1-(4-((4-methoxyphenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one | 72 | nih.gov |
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods for isoquinolone synthesis is of great interest due to the potential for reduced cost, toxicity, and environmental impact. These approaches often rely on the use of alternative activating agents or reaction conditions to achieve the desired transformations.
A notable metal-free method involves the use of bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA) to promote the oxidative cycloaddition of substituted benzamides and alkynes. nih.gov This reaction proceeds under mild conditions and allows for the convenient preparation of a wide variety of isoquinolones from simple N-methoxybenzamides and various acetylene (B1199291) derivatives in good yields. nih.gov
Another innovative metal-free approach is the dehydrogenative condensation of benzamides with alkynes. researchgate.net This method avoids the need for any metal catalysts and provides a direct route to the isoquinolone core. Additionally, a metal- and additive-free protocol for the activation of nitriles towards nucleophilic addition and subsequent annulation in an aqueous medium has been reported for the construction of diverse aminated isoquinolines. rsc.org
| Reagents | Starting Materials | Coupling Partner | Conditions | Product | Yield (%) | Ref |
| PIFA / TFA | N-Methoxybenzamides | Diarylacetylenes, Aryl/alkyl acetylenes | Not specified | Isoquinolones | up to 87% | nih.gov |
| None | Benzamides | Alkynes | Not specified | Isoquinolones | Not specified | researchgate.net |
| None | 2-(2-Oxo-2-arylethyl)benzonitrile | Primary and secondary amines | Aqueous medium | Aminated isoquinolines | Not specified | rsc.org |
Radical Cyclization Strategies
Radical cyclization reactions offer a unique and powerful approach to the synthesis of heterocyclic compounds, including isoquinolones. These reactions often proceed through highly reactive radical intermediates and can be initiated by a variety of methods.
A metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed for the synthesis of 1-alkylisoquinolines. thieme.de This method provides a simple and efficient strategy for the preparation of pharmacologically interesting isoquinolines with excellent functional group tolerance and a broad substrate scope. thieme.de The reaction is presumed to proceed through a radical pathway, although the addition of TEMPO, a radical scavenger, did not inhibit a related copper-catalyzed cyclization, suggesting that not all such cyclizations are radical in nature. nih.gov
| Initiator/Catalyst | Starting Materials | Key Transformation | Product | Yield (%) | Ref |
| Metal-free | Vinyl isocyanides and alkanes | Tandem oxidative cyclization | 1-Alkylisoquinolines | Not specified | thieme.de |
| Lauryl peroxide | Xanthates | Intramolecular radical cyclization | 1(2H)-Isoquinolone derivatives | Not specified | researchgate.net |
Photochemical and Electrochemical Synthesis Methods
Photochemical and electrochemical methods represent green and sustainable alternatives for the synthesis of isoquinolones, utilizing light or electricity as the driving force for chemical transformations.
Electrochemical methods are increasingly valued in green chemistry as they use electrons as clean reactants, minimizing waste and avoiding toxic byproducts. researchgate.net These syntheses often proceed under mild conditions and can be powered by renewable energy sources. researchgate.net While specific examples for the direct electrochemical synthesis of this compound are not detailed in the provided search results, the general principles of electrochemical synthesis are applicable to the construction of the isoquinoline framework. researchgate.net For instance, electrochemical oxidative C–H/N–H activations have been achieved with a cobalt catalyst for the [4+2] annulation of internal alkynes. researchgate.net
| Method | Catalyst | Starting Materials | Key Transformation | Product | Ref |
| Electrochemical | Cobalt | Not specified | Oxidative C–H/N–H activation / [4+2] annulation | Isoquinolones | researchgate.net |
Multicomponent and Domino Reactions
Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, without the isolation of intermediates.
A one-pot, three-component synthesis of widely substituted isoquinolones has been reported, featuring a Lewis acid-catalyzed Strecker reaction and lactamization sequence. acs.org This method affords the products in good to high yields. Domino reactions have also been employed in the synthesis of fused isoquinoline derivatives. For example, an eco-friendly, catalyst-free protocol for the synthesis of 4-imino-2-aryl-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile derivatives has been developed via a Knoevenagel/Michael/cyclization sequence in an aqueous medium. rsc.org
A reaction sequence involving a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization has been developed for the synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.org This integrated process provides a novel route to complex heterocyclic scaffolds with potential biological activity. beilstein-journals.org
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods to produce chiral analogues of this compound is crucial for investigating their specific interactions with biological targets. While methodologies directly targeting this specific compound are not extensively reported, analogous strategies for related isoquinoline structures provide a strong foundation for the asymmetric synthesis of its chiral derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One of the primary strategies for inducing chirality in isoquinoline systems is through the asymmetric reduction of a prochiral precursor, such as a 3,4-dihydroisoquinoline. rsc.org Catalytic asymmetric reduction represents a highly atom-economical approach for creating stereocenters. mdpi.comnih.gov This can be achieved through:
Catalytic Asymmetric Hydrogenation: This method employs chiral transition-metal catalysts, often based on iridium, rhodium, or ruthenium, to deliver hydrogen across a C=N or C=C bond with high enantioselectivity. mdpi.com For the synthesis of chiral 3-substituted isoquinolin-1-one analogues, a precursor with an exocyclic double bond at the 3-position could potentially be hydrogenated using a chiral catalyst to establish a stereocenter.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the isoquinolinone precursor to direct the stereochemical course of a subsequent reaction. scranton.edu After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While effective, this method is often less atom-economical due to the stoichiometric use of the auxiliary.
Enantioselective Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can facilitate enantioselective cyclization or addition reactions to construct the chiral isoquinolinone core. rsc.orgacs.org For instance, an intramolecular cyclization of a suitably substituted acyclic precursor could be catalyzed by a chiral Brønsted acid to yield a chiral 3-substituted isoquinolin-1-one.
The following table summarizes representative approaches for the asymmetric synthesis of chiral isoquinoline derivatives that could be adapted for this compound analogues.
| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Iridium-based catalyst | Dihydroisoquinolinium salt | Tetrahydroisoquinoline | Up to 99% | mdpi.com |
| Chiral Auxiliary | Phenylglycinol derivative | 2-Formylbenzoic acid | Tricyclic γ-lactam | Single diastereoisomer | scranton.edu |
| Enantioselective Catalysis | Chiral Phosphoric Acid | Isoquinoline & Enone | Dearomatized isoquinoline | Up to 99% | N/A |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. nih.gov These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free and Mechanochemical Methods
Solvent-free reactions, often facilitated by mechanochemistry (such as ball milling), offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. nih.gov These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures.
Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions. researchgate.net For the synthesis of isoquinolinone derivatives, a solid-state reaction between starting materials in a ball mill could be a viable green alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of various N-heterocycles.
| Method | Conditions | Reactants | Product | Yield | Reference |
| Solvent-Free Thermal | CsI catalyst, 100°C | 2-Aminoacetophenone, Ketone | Quinoline (B57606) derivative | High | N/A |
| Mechanochemical | Ball milling | Phthalaldehyde, Primary amine, Alkyl bromide, Acetylenic compound | Pyrrolo-[2,1-a]-isoquinoline | Not specified | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. ijpsjournal.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. rsc.org
The synthesis of isoquinolinone derivatives can be significantly expedited using microwave technology. For instance, the cyclization of ethyl 2-acyl-4,5-dimethoxyphenylacetates with ammonium (B1175870) acetate (B1210297) to form 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been successfully achieved under microwave irradiation in good to excellent yields. researchgate.net This approach often allows for solvent-free conditions, further enhancing its green credentials.
| Substrate | Conditions | Product | Time | Yield | Reference |
| Ethyl 2-acyl-4,5-dimethoxyphenylacetate | Ammonium acetate, Microwave | 1-Substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinoline | Minutes | Good to Excellent | researchgate.net |
| 2-Halobenzoic acid and amidine | Iron catalyst, Microwave, Water | Quinazolinone derivative | Minutes | Moderate to High | N/A |
Utilization of Bio-based Solvents
Replacing traditional petroleum-derived solvents with bio-based alternatives is a key aspect of green chemistry. mdpi.com Solvents like γ-Valerolactone (GVL) and Cyrene™, which are derived from biomass, are gaining attention as sustainable media for organic reactions. mdpi.comtandfonline.com
GVL is a biodegradable solvent derived from levulinic acid and has been used in various chemical transformations, including the synthesis of isoquinoline derivatives. tandfonline.comyork.ac.uk A Rh(III)-catalyzed synthesis of isoquinolines from N-hydroxyoximes and alkynes has been successfully demonstrated in GVL, affording the desired products in good to excellent yields. tandfonline.com Cyrene™ is another promising bio-based solvent that can be an alternative to polar aprotic solvents like DMF and NMP. mdpi.com
| Solvent | Reaction Type | Reactants | Product | Yield | Reference |
| γ-Valerolactone (GVL) | Rh(III)-catalyzed C-H activation/annulation | N-hydroxyoxime, Alkyne | Isoquinoline derivative | Good to Excellent | tandfonline.com |
| Cyrene™ | Amide bond formation | Carboxylic acid, Amine | Amide | Varies | mdpi.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation.
To illustrate the concept for the synthesis of this compound, we can consider a hypothetical synthetic route based on the Pomeranz–Fritsch reaction, a common method for isoquinoline synthesis. wikipedia.orgiust.ac.ir A plausible precursor could be 2-formylphenylacetic acid, which could react with methoxyamine.
Hypothetical Synthesis:
Reactants: 2-Formylphenylacetic acid (C₉H₈O₃, MW: 164.16 g/mol ) and Methoxyamine (CH₅NO, MW: 47.06 g/mol )
Product: this compound (C₁₀H₉NO₂, MW: 175.18 g/mol )
By-products: Water (H₂O, MW: 18.02 g/mol ) - two molecules are eliminated in the cyclization and dehydration steps.
The atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
In this hypothetical reaction, the calculation would be:
% Atom Economy = (175.18 / (164.16 + 47.06)) x 100 = (175.18 / 211.22) x 100 ≈ 82.9%
This calculation demonstrates that even with the elimination of small molecules like water, a significant portion of the reactant atoms are incorporated into the final product. Designing synthetic routes with high atom economy, such as addition and cycloaddition reactions, is a key goal in green chemistry. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methoxy 2h Isoquinolin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 3-methoxy-2H-isoquinolin-1-one. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, each proton and carbon atom can be unambiguously assigned.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons on the benzo-fused ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicity) would be dictated by their position relative to the carbonyl and methoxy (B1213986) groups and their coupling with adjacent protons.
The proton of the methoxy group (-OCH₃) is expected to appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm. A single proton signal for the C4-H would likely be observed as a singlet, and its chemical shift would be influenced by the adjacent methoxy group and the carbonyl group. The N-H proton, being on a heteroatom, is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-4 | ~6.0 - 6.5 | Singlet (s) |
| H-5 | ~8.0 - 8.4 | Doublet (d) |
| H-6 | ~7.2 - 7.6 | Triplet (t) |
| H-7 | ~7.6 - 8.0 | Triplet (t) |
| H-8 | ~7.4 - 7.8 | Doublet (d) |
| NH | Variable (Broad s) | Singlet (s) |
| OCH₃ | ~3.8 - 4.0 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C-1) is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The carbons of the aromatic ring would resonate in the δ 120-140 ppm range. The carbon atom attached to the methoxy group (C-3) would be significantly downfield due to the electronegative oxygen atom. The methoxy carbon itself would appear in the upfield region, generally around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C-1 (C=O) | ~160 - 165 |
| C-3 | ~150 - 155 |
| C-4 | ~90 - 95 |
| C-4a | ~135 - 140 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~130 - 135 |
| C-8 | ~125 - 130 |
| C-8a | ~120 - 125 |
| OCH₃ | ~55 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons in the aromatic ring. For instance, a cross-peak between H-5 and H-6 would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., linking the ¹H signal for H-4 to the ¹³C signal for C-4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing the molecular fragments together. For example, correlations from the methoxy protons to C-3 would confirm the position of the methoxy group. Correlations from H-4 to C-1 and C-4a would help establish the isoquinolinone ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming stereochemistry and conformation. A NOESY correlation between the H-4 proton and the methoxy group protons would provide strong evidence for their spatial proximity.
Advanced NMR Applications for Isomer Differentiation
NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, this compound must be differentiated from its potential isomer, 4-methoxy-2H-isoquinolin-1-one. While both would show similar aromatic patterns and a methoxy singlet, the position of the vinylic proton and the long-range HMBC correlations would be definitive. In the 3-methoxy isomer, the vinylic proton is at C-4, whereas in the 4-methoxy isomer, it would be at C-3. HMBC correlations from the methoxy protons would correlate to C-3 in the target compound, but to C-4 in the isomer, providing an unambiguous method of differentiation.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula (C₁₀H₉NO₂). The expected exact mass would be calculated and compared to the experimental value to within a few parts per million.
Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides further structural evidence. The molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ fragment.
Loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such structures, leading to an [M-28]⁺ fragment.
A retro-Diels-Alder reaction could also be a possible fragmentation pathway.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be dominated by characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Lactam) | Stretching | ~3200 - 3400 (broad) |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| C-H (Methoxy) | Stretching | ~2850 - 2950 |
| C=O (Lactam) | Stretching | ~1650 - 1680 (strong) |
| C=C (Aromatic/Vinylic) | Stretching | ~1500 - 1600 |
| C-O (Methoxy) | Stretching | ~1200 - 1300 and ~1000 - 1100 |
The most prominent peak would be the strong absorption from the lactam carbonyl (C=O) stretch. The broad N-H stretch and the various C-H and C=C stretches would confirm the presence of the lactam, aromatic, and methoxy functionalities.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. As of this writing, a complete single-crystal X-ray diffraction study for this compound specifically has not been reported in publicly accessible crystallographic databases. However, the structural characteristics of the isoquinolin-1(2H)-one core are well-documented through studies of its derivatives.
For instance, the analysis of related compounds reveals that the bicyclic isoquinolinone ring system is typically planar or nearly planar. The solid-state packing of these molecules is often dominated by intermolecular interactions such as hydrogen bonding and π–π stacking. In derivatives where a hydrogen is present on the nitrogen atom (at position 2), molecules frequently form centrosymmetric dimers through N—H⋯O hydrogen bonds between the amide groups.
To illustrate the typical crystallographic parameters of this class of compounds, the data for a closely related derivative, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, is presented below. This data provides a contextual framework for the anticipated structural features of this compound. The planarity of the core ring system and the potential for hydrogen bonding are key characteristics that would be expected.
Interactive Table: Crystallographic Data for a Representative Isoquinolin-1(2H)-one Derivative
| Parameter | 3-(3-Bromobenzyl)isoquinolin-1(2H)-one |
|---|---|
| Chemical Formula | C₁₆H₁₂BrNO |
| Formula Weight | 314.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.5858 (4) |
| b (Å) | 9.4976 (7) |
| c (Å) | 14.8296 (11) |
| α (°) | 88.698 (6) |
| β (°) | 83.829 (6) |
| γ (°) | 86.529 (6) |
| Volume (ų) | 640.88 (9) |
| Z | 2 |
| Temperature (K) | 100 |
This table is populated with data for a related compound to illustrate the general crystallographic features of the isoquinolin-1(2H)-one scaffold.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of conjugated systems by measuring the absorption of light corresponding to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is dictated by the π-electron system of the bicyclic isoquinolinone core, which acts as the primary chromophore.
The spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions. The fusion of the benzene (B151609) and pyridinone rings creates an extended conjugated system, which typically results in strong absorptions in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the electronic nature of substituents on the ring system.
The methoxy group (-OCH₃) at the 3-position is an electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density into the π-system generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted isoquinolin-1(2H)-one parent molecule. This is because the electron-donating group raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap and requiring less energy (longer wavelength light) to induce an electronic transition.
While specific experimental spectral data for this compound is not detailed in the surveyed literature, the electronic absorption profiles of related methoxy-substituted aromatic systems and other isoquinoline (B145761) derivatives provide a basis for predicting its spectral characteristics. For example, studies on other methoxy-containing heterocyclic compounds often report absorption maxima in the range of 300-350 nm.
Interactive Table: Expected UV-Vis Absorption Characteristics
| Compound | Expected Transition Type | Predicted λmax Region (nm) | Influence of Methoxy Group |
|---|
| This compound | π → π* | ~300 - 350 | Bathochromic Shift (Red Shift) |
This table presents predicted data based on the principles of UV-Vis spectroscopy and data from analogous compounds, as specific experimental values for the target compound are not available in the cited literature.
Chemical Reactivity and Derivatization of the 3 Methoxy 2h Isoquinolin 1 One Core
Electrophilic Aromatic Substitution Reactions
The regiochemical outcome of SEAr reactions on the 3-methoxy-2H-isoquinolin-1-one scaffold is dictated by the electronic effects of the existing substituents. The benzene (B151609) ring is fused to the lactam moiety, and its reactivity is influenced by the electron-donating or withdrawing nature of the groups attached to the heterocyclic ring and the benzene ring itself. Substituents that donate electrons into the ring system stabilize the cationic intermediate, thereby increasing the reaction rate and directing the incoming electrophile to the ortho and para positions. wikipedia.org Conversely, electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position.
Common electrophilic aromatic substitution reactions include:
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.com
Halogenation: Involves the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com
Sulfonation: Uses fuming sulfuric acid, where SO₃ acts as the electrophile, to introduce a sulfonic acid group (-SO₃H). lumenlearning.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst. masterorganicchemistry.com
The specific positions of substitution on the isoquinolinone's benzene ring (C-5, C-6, C-7, C-8) depend on the interplay of the electronic effects of the fused lactam ring and any other substituents present.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a method for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. youtube.com The reaction typically proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex. youtube.comnih.gov For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the anionic intermediate. youtube.comyoutube.com
While the isoquinolinone ring itself is not strongly activated for SNAr under normal conditions, derivatization with potent electron-withdrawing groups (like nitro groups) could render it susceptible to this type of reaction.
Alternatively, nucleophilic attack can occur at the electrophilic centers within the lactam ring, particularly the carbonyl carbon (C-1). This falls under the category of nucleophilic acyl substitution, where a nucleophile can add to the carbonyl, potentially leading to ring opening or other transformations depending on the reaction conditions and the nature of the nucleophile.
| Reaction Type | Substrate Requirement | Intermediate | Common Nucleophiles |
| SNAr (Addition-Elimination) | Electron-withdrawing group ortho/para to leaving group | Meisenheimer Complex (anionic) | NH₃, RNH₂, RO⁻, RS⁻ |
| SNAr (Elimination-Addition) | Strong base, poor leaving group | Benzyne | NH₂⁻ |
| Nucleophilic Acyl Substitution | Carbonyl group (C-1) | Tetrahedral intermediate | Grignard reagents, organolithiums, hydrides |
Functional Group Transformations on the Lactam Ring
The lactam moiety is a key functional group within the this compound structure, offering several possibilities for chemical modification. The reactivity of this cyclic amide is central to creating a diverse range of derivatives.
Key transformations include:
N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base, followed by reaction with an electrophile like an alkyl or aryl halide, to introduce a substituent on the nitrogen.
Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the isoquinolinone to a tetrahydroisoquinoline derivative.
Reactions with Organometallics: Grignard reagents or organolithium compounds can attack the carbonyl carbon, leading to the formation of tertiary alcohols after workup, often accompanied by ring opening.
Conversion to Thiolactam: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or P₄S₁₀, yielding the corresponding 3-methoxy-2H-isoquinoline-1-thione.
These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the core scaffold. mdpi.com
Reactions Involving the Methoxy (B1213986) Group
The methoxy group at the C-3 position is an enol ether, which imparts specific reactivity to the molecule. This group can be targeted for various transformations:
Ether Cleavage (O-Demethylation): The most common reaction is the cleavage of the methyl-oxygen bond to yield the corresponding hydroxyl compound, 3-hydroxy-2H-isoquinolin-1-one (an enol which exists in equilibrium with its keto tautomer, isoquinoline-1,3(2H,4H)-dione). This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃).
Nucleophilic Displacement: While less common for aryl methyl ethers, the enol ether character at C-3 may facilitate displacement of the methoxy group by other nucleophiles under specific conditions, allowing for the introduction of different alkoxy, aryloxy, or amino groups at this position. For instance, methylation of a related isoquinoline (B145761) compound was achieved using potassium tert-butoxide and iodomethane. jst.go.jp
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions are powerful synthetic tools for accessing different ring systems from a common precursor. wikipedia.org These rearrangements often proceed through carbocationic or carbenoid intermediates. wikipedia.orgchemistrysteps.com
Ring Expansion: A common strategy for ring expansion involves a pinacol-type rearrangement, where migration of an endocyclic bond to an adjacent exocyclic carbocation results in the incorporation of a carbon atom into the ring. masterorganicchemistry.com For the isoquinolinone system, such a reaction could potentially be designed to expand either the six-membered carbocyclic or heterocyclic ring.
Ring Contraction: Ring contractions can be induced through various methods, including the Favorskii rearrangement of cyclic α-halo ketones or rearrangements involving carbenes or nitrenes. chemistrysteps.com A relevant study demonstrated that 1-isoquinolylcarbene, generated via flash vacuum pyrolysis, undergoes rearrangement and ring contraction to produce cyanoindenes. researchgate.net This indicates that under high-energy conditions, the isoquinoline skeleton can be transformed into smaller, fused ring systems. researchgate.net
| Rearrangement Type | Key Intermediate | Driving Force | Potential Outcome for Isoquinolinone |
| Cationic Rearrangement | Carbocation | Formation of a more stable carbocation or relief of ring strain etsu.edu | Ring expansion (e.g., to a benzazepine derivative) or contraction |
| Wolff Rearrangement | α-diazoketone | Formation of a ketene | Ring contraction |
| Carbene/Nitrene Insertion | Carbene or Nitrene | Intramolecular C-H or C=C insertion | Formation of bicyclic or contracted ring systems researchgate.net |
Synthesis of Polycyclic Systems Incorporating the Isoquinolinone Moiety
The 3,4-dihydroisoquinoline (B110456) scaffold, a close relative of the isoquinolinone core, is a valuable synthon for constructing fused polyheterocyclic systems. beilstein-journals.org These reactions often involve the cyclic imine functionality reacting with various partners in annulation or cycloaddition reactions.
One prominent example is the Castagnoli–Cushman reaction , where 3,4-dihydroisoquinolines react with cyclic anhydrides to form substituted benzo[a]quinolizidinone and pyrrolo[2,1-a]isoquinolinone systems in a single step. beilstein-journals.org This demonstrates the utility of the isoquinoline framework in building complex, nitrogen-containing polycycles.
Furthermore, 3,4-dihydroisoquinolines can participate in [4+2] and [3+2] annulation reactions. For instance, they can react with Morita–Baylis–Hillman (MBH) adducts derived from ninhydrin (B49086) in a substrate-controlled manner to yield structurally diverse spiro polycyclic frameworks, such as spiro[indene-2,2′- researchgate.netnih.govoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]. mdpi.com Similar strategies could be adapted to the isoquinolinone core to access novel and complex molecular architectures.
Computational and Theoretical Studies of 3 Methoxy 2h Isoquinolin 1 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for understanding the behavior of electrons in molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometric parameters and electronic properties of chemical compounds. researchgate.net For molecules similar to 3-methoxy-2H-isoquinolin-1-one, DFT methods, particularly using functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p), have been successfully used to calculate bond lengths, bond angles, and vibrational frequencies. researchgate.netdergipark.org.tr These theoretical calculations are often validated by comparing the results with experimental data, where strong correlations confirm the accuracy of the computational model. researchgate.net
For this compound, these calculations would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. The resulting data provides a detailed picture of its structure, as illustrated in the hypothetical table below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1=O11 | 1.22 Å |
| Bond Length | C3-O12 | 1.35 Å |
| Bond Length | O12-C13 | 1.43 Å |
| Bond Length | N2-C1 | 1.40 Å |
| Bond Angle | O11=C1-N2 | 121.5° |
| Bond Angle | C4-C3-O12 | 118.0° |
Note: The data in this table is illustrative and represents typical values for similar structures, not experimentally verified data for this compound.
Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap implies the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be centered on the electron-deficient carbonyl group and the fused ring system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Note: This data is hypothetical, generated for illustrative purposes based on typical values for heterocyclic compounds.
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org It helps in predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. chemrxiv.org The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MESP map would likely show significant negative potential around the carbonyl oxygen (C=O) and the oxygen of the methoxy (B1213986) group (-OCH₃), identifying these as primary sites for hydrogen bonding and interactions with electrophiles. nih.gov The hydrogen atom on the nitrogen (N-H) and the hydrogens on the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction. Understanding these electrostatic features is crucial for predicting the molecule's binding orientation in a receptor active site.
Computational modeling, particularly using DFT, is instrumental in elucidating complex reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies associated with each step. nih.gov This allows for the prediction of the most favorable reaction pathway.
For instance, a computational study on the degradation of 3-methoxy-1-propanol (B72126) by hydroxyl radicals used DFT to evaluate four different reaction channels involving hydrogen atom abstraction. nih.gov The study calculated the energy barriers for each pathway, identifying the most kinetically favorable mechanism. A similar approach could be applied to this compound to study its metabolic pathways, degradation processes, or its role in synthetic reactions. By calculating the relative energies of reactants, transition states (TS), and products, a clear picture of the reaction's kinetics and thermodynamics can be established.
Table 3: Hypothetical Energy Profile for a Reaction Involving this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactants | 0.00 |
| TS1 | First Transition State | +15.5 |
| I1 | Intermediate | -5.2 |
| TS2 | Second Transition State | +12.8 |
Note: This table represents a hypothetical reaction pathway and is for illustrative purposes only.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamics, and thermodynamics of molecules in various environments, such as in solution or interacting with a biological target. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. pensoft.net
QSAR modeling can be broadly categorized into ligand-based and structure-based approaches. Structure-based QSAR requires the 3D structure of the biological target, while ligand-based methods rely solely on the structures of a set of active and inactive molecules. youtube.com
In the context of isoquinolin-1-one derivatives, ligand-based 3D-QSAR and pharmacophore modeling have been successfully applied. nih.gov A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond acceptors, donors, hydrophobic regions) that a molecule must possess to bind to a specific target. For a series of isoquinolin-1-one inhibitors of tumor necrosis factor-alpha (TNFα), a five-point pharmacophore model (AAHRR) was generated, consisting of two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic rings (R). nih.gov
A QSAR model for this compound and its derivatives would involve calculating various molecular descriptors and using statistical methods to correlate them with biological activity.
Table 4: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |
| Steric | Molar Refractivity (MR), Molecular Volume |
| Lipophilic | LogP (Partition Coefficient) |
Note: This table lists common descriptors that would be considered in building a QSAR model for derivatives of this compound.
Such models provide crucial insights into the structural requirements for activity and offer a rational basis for designing new compounds with improved therapeutic potential. nih.govresearchgate.net
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . Specifically, no dedicated research focusing on the predictive modeling of its molecular interactions has been published to date. While computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis are standard tools in modern drug discovery and materials science for predicting how a molecule will interact with biological targets or other molecules, these techniques have not yet been applied to elucidate the interaction profile of this compound.
Computational studies are crucial for predicting a compound's potential biological activity, understanding its mechanism of action at a molecular level, and guiding the synthesis of more potent and selective derivatives. Such studies typically involve simulating the binding of the molecule to the active site of a protein or enzyme, identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding affinity.
For related structural classes, such as isoquinoline (B145761) and quinazolinone derivatives, extensive computational modeling has been reported. These studies have successfully predicted the binding modes and affinities of various derivatives for a range of biological targets, including enzymes and receptors. However, the specific substitution pattern of a methoxy group at the 3-position of the 2H-isoquinolin-1-one core imparts a unique electronic and steric profile that prevents direct extrapolation of findings from other, differently substituted, analogs.
The absence of predictive modeling data for this compound means that there are currently no publicly available data tables of binding affinities, no defined pharmacophore models, and no established QSARs for this particular compound. Such information would be invaluable for assessing its potential for further investigation in medicinal chemistry or materials science. Future research initiatives are required to perform these computational analyses and thereby illuminate the molecular interaction landscape of this compound.
Biological Activity and Mechanistic Insights of 3 Methoxy 2h Isoquinolin 1 One in in Vitro and Pre Clinical Studies
In Vitro Evaluation of Biological Activities
Enzyme Inhibition Studies (e.g., PARP, Kinases, Melatonin Receptors, Urease, Aminopeptidase, Phosphodiesterase)
The isoquinolin-1-one framework has been identified as a versatile scaffold for designing potent enzyme inhibitors.
Poly(ADP-ribose) Polymerase (PARP): Derivatives of the isoquinolinone core have been investigated as inhibitors of PARP, a family of enzymes critical for DNA repair. nih.govfrontiersin.org A novel scaffold based on 3,4-dihydroisoquinol-1-one-4-carboxamide was designed and synthesized to develop new PARP inhibitors. nih.gov Iterative synthesis and biological testing led to the identification of lead compounds that showed advantages over the approved PARP inhibitor Olaparib in terms of molecular weight and hydrophilicity. nih.gov The loss of PARP1 expression or mutations in the protein can be a mechanism of resistance to these inhibitors. frontiersin.org
Kinases: Isoquinolinone derivatives have been shown to exert anti-tumor effects by modulating key signaling kinases. nih.gov Specifically, certain 3-acyl isoquinolin-1(2H)-ones have been found to inhibit the MAPK/ERK and p38 MAPK pathways, which are crucial for cell proliferation and apoptosis. nih.gov These pathways are part of a larger cascade involving multiple kinases (MAPKKK, MAPKK, MAPK) that regulate a wide variety of cellular processes. medchemexpress.comnih.gov
Melatonin Receptors: The methoxy (B1213986) group is a crucial component for the binding of various agonists to melatonin receptors (MT1 and MT2). nih.gov The oxygen of the methoxy group is thought to form a hydrogen bond with a histidine residue in the receptor's binding pocket, which is essential for activation. nih.gov While direct studies on 3-methoxy-2H-isoquinolin-1-one are limited, this structure-activity relationship insight suggests the potential for interaction with these receptors.
Phosphodiesterase (PDE): The isoquinoline (B145761) structure is present in inhibitors of phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.govcvpharmacology.com Papaverine, a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, has been identified as a specific inhibitor of PDE10A, an enzyme primarily found in the brain. nih.gov Additionally, compounds with a pyrimido[6,1-a]isoquinolin-4-one core structure have been developed as potent dual inhibitors of PDE3 and PDE4. researchgate.net
The inhibitory activities of select isoquinoline derivatives against various enzymes are summarized below.
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Source |
| Papaverine | PDE10A | 36 nM | nih.gov |
| Papaverine | PDE3A | 1,300 nM | nih.gov |
| Papaverine | PDE4D | 320 nM | nih.gov |
| RPL554 (isoquinolin-4-one derivative) | TNF-α release (Monocytes) | 0.52 µM | researchgate.net |
| RPL565 (isoquinolin-4-one derivative) | TNF-α release (Monocytes) | 0.25 µM | researchgate.net |
Receptor Binding Assays
The ability of this compound derivatives to bind to specific receptors is a key aspect of their biological activity.
Melatonin Receptors: The affinity of ligands for melatonin receptors is critical for their function. acs.org The structure-activity relationship of various melatonin agonists reveals that substitutions on the core structure significantly impact binding affinity (Ki) for both MT1 and MT2 receptors. nih.govacs.org For instance, the introduction of a hydrophilic hydroxymethyl group has been shown to decrease binding affinity for both receptor subtypes. acs.org The MT1 and MT2 receptors, which share 60% amino acid homology, are G protein-coupled receptors that mediate the sleep-promoting and circadian rhythm-regulating effects of melatonin. acs.org
CRTH2 Receptors: A series of isoquinoline derivatives bearing a methylene (B1212753) linker connected to a benzamide moiety were developed as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2. jst.go.jp Optimization of this series led to the identification of a potent and selective CRTH2 antagonist with a binding affinity (IC50) of 2.1 nM. jst.go.jp
Cell Proliferation and Viability Assays in Cell Lines
A significant area of research for isoquinolin-1-one derivatives has been their anti-tumor activity, often evaluated through their ability to inhibit the growth and viability of cancer cells. nih.govnih.gov
A novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, demonstrated potent anti-proliferative effects against breast cancer cell lines. nih.gov Cell viability was assessed using the CCK-8 assay, which showed that this compound inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov Notably, it exhibited significantly less toxicity toward normal human mammary epithelial cells. nih.gov
The cytotoxic activity of this and other isoquinoline derivatives against various human cancer cell lines is detailed in the table below.
| Compound/Derivative | Cell Line | Cell Type | Activity (IC₅₀) | Source |
| 3-Acyl isoquinolin-1(2H)-one (4f) | MCF-7 | Breast Cancer | 1.83 µM | nih.gov |
| 3-Acyl isoquinolin-1(2H)-one (4f) | MDA-MB-231 | Breast Cancer | 2.56 µM | nih.gov |
| 3-Acyl isoquinolin-1(2H)-one (4f) | MCF-10A | Normal Breast Epithelial | >10 µM | nih.gov |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Average | Various Cancers | GI₅₀: ~6.6 µM | researchgate.net |
Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle, MAPK/ERK, p38 MAPK, Pyroptosis)
The anti-cancer effects of isoquinolin-1-one derivatives are often rooted in their ability to modulate critical cellular signaling pathways that control cell fate.
Cell Cycle and Apoptosis: Studies on 3-acyl isoquinolin-1(2H)-one derivatives have shown they can induce cell cycle arrest and apoptosis. nih.gov Specifically, compound 4f was found to arrest breast cancer cells at the G2 phase of the cell cycle, which was associated with the suppressed expression of the CDK1 protein. nih.gov Furthermore, this compound was shown to promote apoptosis in a dose-dependent manner. nih.gov
MAPK/ERK and p38 MAPK Pathways: The mitogen-activated protein kinase (MAPK) cascades are key pathways that regulate proliferation and apoptosis. nih.govwikipedia.org The MAPK/ERK pathway communicates signals from surface receptors to the cell nucleus, often promoting cell growth and proliferation. wikipedia.orgresearchgate.net The p38 MAPK pathway is responsive to stress stimuli like cytokines and irradiation and is involved in differentiation and apoptosis. wikipedia.orgcreative-diagnostics.com Research has confirmed that the anti-tumor effect of a 3-acyl isoquinolin-1(2H)-one derivative is mediated through the inhibition of both the MEK/ERK and p38 MAPK pathways in breast cancer cells. nih.gov
Pyroptosis: Beyond apoptosis, some chemotherapy drugs can induce a form of programmed cell death called pyroptosis. nih.gov This inflammatory cell death pathway is executed by gasdermin proteins. nih.gov In certain cancer cells, caspase-3 can cleave Gasdermin E (GSDME), generating a fragment that forms pores in the cell membrane, leading to pyroptosis. nih.gov The 3-acyl isoquinolin-1(2H)-one derivative 4f was demonstrated to induce GSDME-dependent pyroptosis in breast cancer cells, representing another mechanism for its anti-cancer activity. nih.gov
Antimicrobial Activity against Specific Strains (in vitro)
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been recognized as a valuable starting point in the development of new antimicrobial agents. nih.gov This core structure is prevalent in numerous natural products that exhibit various biological activities, including antibacterial and antifungal properties. nih.govnih.gov While specific data on the antimicrobial activity of this compound against particular strains is not extensively detailed in the reviewed literature, the established utility of the parent scaffold highlights its potential in this area. nih.gov
Applications of 3 Methoxy 2h Isoquinolin 1 One in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
3-Methoxy-2H-isoquinolin-1-one serves as a foundational component for the construction of a diverse array of organic molecules. Its inherent chemical reactivity and structural features allow for its elaboration into more complex frameworks, making it a key intermediate in various synthetic pathways.
The utility of this compound as a precursor is evident in its application in the synthesis of substituted isoquinoline (B145761) derivatives. For instance, it can undergo reactions at various positions to introduce new functional groups, thereby paving the way for the creation of intricate molecular architectures. The methoxy (B1213986) group at the 3-position can be a key site for chemical modification, or it can influence the reactivity of the heterocyclic ring, guiding the course of subsequent synthetic transformations.
The isoquinolinone core of this compound provides a robust scaffold upon which other heterocyclic rings can be constructed. This is exemplified by the synthesis of various fused heterocyclic systems, where the isoquinolinone unit is annulated with other rings to produce novel polycyclic compounds. These new structures often exhibit unique chemical and physical properties, making them of interest for a range of applications.
The 3,4-dihydroisoquinolin-1(2H)-one framework, of which this compound is a derivative, is a common structural element in a multitude of natural products with diverse biological activities. As such, derivatives of this compound can serve as crucial intermediates in the total synthesis of these natural products. The strategic use of this building block can significantly streamline the synthetic route to these complex and often biologically important molecules.
Integration into Privileged Scaffolds for Drug Discovery Research (excluding clinical data)
In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to multiple biological targets with high affinity. The isoquinolin-1-one skeleton is considered one such privileged scaffold, and this compound is a valuable starting material for the creation of libraries of compounds for drug discovery research.
The isoquinolinone scaffold has been incorporated into molecules designed to interact with a variety of biological targets. For example, derivatives have been synthesized and evaluated as potential inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a target for cancer therapy. In one study, a series of novel isoquinolinone derivatives were synthesized and characterized as potential PARP-1 inhibitors, with some compounds exhibiting potent inhibitory activity. Specifically, a 5-methoxy thieno[2,3-c]isoquinolin-5-one derivative showed a submicromolar IC50 value of 0.21 ± 0.12 μM doi.org.
Furthermore, isoquinolinone derivatives have been investigated as multi-receptor agents for central nervous system (CNS) disorders. A series of novel isoquinolinone derivatives were synthesized and shown to have high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors, indicating their potential as multi-target antipsychotics researchgate.net. The versatility of the isoquinolinone scaffold allows for the introduction of various substituents to fine-tune the pharmacological profile of the resulting compounds.
Table 1: Examples of Isoquinolinone Derivatives in Drug Discovery Research
| Compound Class | Target(s) | Potential Application |
| Thieno[2,3-c]isoquinolin-5-one derivatives | PARP-1 | Neuroprotection, Oncology |
| Novel Isoquinolinone derivatives | D2, 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 receptors | CNS disorders |
| 5-hydroxy and 5-methoxy TIQ-A derivatives | PARP-1 | Neuroprotection |
Use in the Development of Chemical Probes and Tools
Chemical probes are small molecules used to study and manipulate biological systems. The isoquinolinone scaffold has been utilized in the development of such tools. For instance, isoquinolinone derivatives have been explored as fluorescent probes for biological imaging. The inherent spectroscopic properties of the isoquinolinone ring system can be modulated through chemical modification to create molecules that fluoresce upon binding to a specific target or in response to changes in their local environment.
While specific examples detailing the use of this compound as a chemical probe are not extensively documented, the broader class of isoquinolinone derivatives has shown promise in this area. For example, some isoquinolinone-based compounds have been investigated for their potential to act as probes for PARP-1 activity, which could be valuable tools for studying the role of this enzyme in cellular processes google.com.
Potential in Material Science (e.g., Fluorophores)
The application of isoquinolinone derivatives extends beyond the life sciences into the field of materials science, where they have shown potential as fluorescent materials. The rigid, planar structure of the isoquinolinone core can give rise to desirable photophysical properties, including strong fluorescence emission.
Research has demonstrated that certain isoquinolinone derivatives can exhibit solid-state fluorescence, a property that is relatively rare for organic molecules but highly desirable for applications such as organic light-emitting diodes (OLEDs) and solid-state sensors. For example, a series of isoquinolinone-arylidenehydrazine derivatives have been synthesized and shown to exhibit solid-state fluorescence with emission wavelengths spanning the visible light spectrum researchgate.net.
Moreover, benzoisoquinolones, which are structurally related to isoquinolin-1-ones, have been shown to exhibit fluorescence in protic polar solvents. These compounds have been synthesized through a ruthenium-catalyzed C(sp2)–H annulation at room temperature and have demonstrated potential as fluorescent probes with quantum yields of up to approximately 42% chemrxiv.org. The development of such fluorescent molecules based on the isoquinolinone scaffold opens up possibilities for their use in a variety of materials science applications, including the creation of novel optical materials and sensors. The photophysical properties of these compounds can often be tuned by the introduction of different substituents onto the isoquinolinone core.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional methods for synthesizing isoquinoline (B145761) frameworks, such as the Bischler–Napieralski and Pictet–Spengler reactions, often require harsh conditions and generate significant waste. rsc.org Consequently, a major thrust of future research is the development of greener and more efficient synthetic strategies. rsc.orgrsc.org Emerging trends focus on the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes. rsc.orgresearchgate.net
Recent innovations include microwave-assisted and ultrasound-assisted syntheses, which can lead to faster reaction times and higher yields. rsc.org The use of visible light and photo-redox catalysis is also gaining traction as a sustainable approach. rsc.org For the synthesis of specifically 3-substituted isoquinolin-1-ones, methods involving the trapping of metalated o-tolualdehyde tert-butylimines with nitriles have shown promise for rapid and versatile construction of these scaffolds. harvard.edu Future efforts will likely focus on refining these methods to be more amenable to large-scale synthesis and applicable to a wider range of substrates, including those necessary for producing complex derivatives of 3-methoxy-2H-isoquinolin-1-one.
| Synthetic Approach | Advantages | Key Features |
| Microwave-Assisted Synthesis | Rapid heating, faster reactions, higher yields | Use of microwave irradiation to accelerate chemical reactions. rsc.org |
| Ultrasound-Assisted Synthesis | Higher yields, improved purity, shorter reaction times | Application of ultrasonic waves to enhance chemical reactivity. rsc.org |
| Visible Light Photo-redox Catalysis | Sustainable, uses light as a renewable energy source | Employs a photocatalyst that absorbs visible light to drive chemical transformations. rsc.org |
| Metal-Catalyzed Cross-Coupling | High efficiency and selectivity | Utilization of transition metals like palladium or copper to form new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org |
Exploration of New Biological Targets and Mechanisms of Action in In Vitro Models
While isoquinolin-1-one derivatives are well-known for their anticancer properties, their full therapeutic potential remains to be explored. nih.govnih.gov Future research will undoubtedly focus on identifying novel biological targets and elucidating the underlying mechanisms of action. A significant body of work has already demonstrated that these compounds can act as potent inhibitors of various enzymes, including kinases and tankyrases. nih.govresearchoutreach.org
For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been shown to induce G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells. nih.gov Other derivatives have been identified as inhibitors of hypoxia-inducible factor-1 (HIF-1) signaling, a promising target for rheumatoid arthritis. nih.gov The exploration of isoquinolin-1-ones as antagonists for receptors like the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) also opens up avenues for treating allergic diseases. nih.gov Future in vitro studies will likely employ high-throughput screening and advanced proteomic techniques to identify new protein interactions and signaling pathways modulated by compounds like this compound.
Design and Synthesis of Highly Selective and Potent Derivatives based on Advanced SAR Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For the isoquinolin-1-one scaffold, SAR studies have provided valuable insights into how different substituents at various positions of the ring system influence biological activity. nih.govnih.govmdpi.com For example, studies on substituted isoquinolin-1-ones have identified compounds with potent anticancer activity against various human cancer cell lines. nih.govnih.gov
Future research will focus on conducting more detailed and systematic SAR studies to design derivatives with enhanced potency and selectivity. This will involve the synthesis of extensive libraries of analogs of this compound with diverse substitutions on the isoquinoline core and at the methoxy (B1213986) group. Fragment-based drug discovery (FBDD) is an emerging strategy that can be applied, where small molecular fragments that bind to the target are identified and then grown or merged to create more potent ligands. researchoutreach.org The merging of fragments substituted at different positions on the isoquinoline ring has already proven successful in generating highly potent kinase inhibitors. researchoutreach.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. nih.gov In the context of this compound, AI and ML can be employed in several ways.
Investigation into Prodrug Strategies and Delivery Systems for Research Applications
Even with optimal potency and selectivity, the clinical utility of a compound can be limited by poor pharmacokinetic properties, such as low solubility or rapid metabolism. nih.govresearchgate.net Prodrug strategies offer a viable solution to overcome these challenges. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov
For isoquinolin-1-one derivatives with poor water solubility, a prodrug approach could involve the attachment of a polar moiety, such as a phosphate (B84403) or an amino acid, to improve their solubility and oral absorption. rsc.org For instance, a phosphate prodrug of lopinavir demonstrated a 700-fold increase in water solubility. Targeted delivery systems are another promising area of research. nih.gov Encapsulating isoquinolin-1-one derivatives into liposomes or nanoparticles can enhance their delivery to specific tissues or cells, such as tumors. nih.govplos.org Conjugating these delivery systems with targeting ligands, like transferrin, can further improve their specificity for cancer cells that overexpress the corresponding receptor. nih.gov Future research in this area will focus on developing novel and efficient prodrug and delivery strategies tailored for isoquinolin-1-one-based compounds for research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can solvent conditions be optimized for high-yield synthesis of 3-methoxy-2H-isoquinolin-1-one?
- Methodology : Solvent polarity and ratios significantly influence reaction efficiency. For instance, using a hypervalent iodine(III) reagent (e.g., PIDA/PIBA) in a solvent system like ethyl acetate/petroleum ether (1:3) achieved a 90% yield . Key steps include monitoring reaction progress via TLC, isolating the product by filtration, and characterizing it using multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm purity.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Approach : Combine ¹H NMR (400 MHz) to resolve coupling constants (e.g., δ 8.01 ppm, J = 9.2 Hz for aromatic protons) and ¹³C NMR (100 MHz) to identify carbonyl carbons (δ ~160 ppm). IR spectroscopy (e.g., 1660 cm⁻¹ for C=O stretching) and HRMS (e.g., [M+H]+ at 208.0772) validate functional groups and molecular mass . For fluorine-containing analogs, ¹⁹F NMR (δ -113.99 ppm) is essential .
Q. How can purity be ensured during isolation of this compound?
- Protocol : Recrystallize the crude product from a solvent mixture (e.g., EA/PE) and use column chromatography (silica gel, eluent: dichloromethane/methanol) for derivatives with polar substituents. Confirm purity via melting point analysis (e.g., 116–118°C) and HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for structurally similar isoquinolinones?
- Analysis : Overlapping signals in NMR (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC) or by comparing data with structurally characterized analogs (e.g., 6-propanoyl-2H-1,4-benzoxazin-3(4H)-one ). Discrepancies in HRMS may arise from isotopic patterns; use high-resolution instruments (≤1 ppm error) .
Q. How are this compound derivatives designed for acetylcholinesterase inhibition studies?
- Design Framework : Introduce substituents (e.g., acyl groups at position 2) via nucleophilic acyl substitution. For example, react 1,2-dihydroisoquinolin-3(4H)-one with 2-methoxybenzoyl chloride in anhydrous dioxane with DMAP/K₂CO₃, followed by HCl workup and silica gel purification . Evaluate bioactivity via enzyme assays (IC₅₀ values) and correlate with substituent electronic effects (e.g., electron-withdrawing groups enhance binding).
Q. What computational methods predict the reactivity of this compound in heterocyclic transformations?
- Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with PubChem data for related compounds (e.g., 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline) to validate reactivity trends . Retrosynthetic tools (e.g., Reaxys) can propose routes based on known intermediates like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one .
Q. How are diastereomers of hydroxylated derivatives separated and characterized?
- Separation : Employ chiral chromatography (e.g., Chiralpak AD-H column) or diastereomeric salt formation (e.g., using L-tartaric acid). Confirm stereochemistry via X-ray crystallography (e.g., ethanol solvate structure resolved at 90 K ) or NOESY NMR to detect spatial proximity of substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
